Ethyl 4-cyclohexyl-4-oxobutanoate

Synthetic Method Gamma-Keto Ester Reductive Succinoylation

Ethyl 4-cyclohexyl-4-oxobutanoate (CAS 54966-52-8) is a gamma-keto ester derivative, formally the ethyl ester of 4-cyclohexyl-4-oxobutanoic acid. It serves primarily as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, owing to its bifunctional reactivity (ketone and ester moieties) and the steric/electronic influence of the cyclohexyl substituent.

Molecular Formula C12H20O3
Molecular Weight 212.28 g/mol
CAS No. 54966-52-8
Cat. No. B1332344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-cyclohexyl-4-oxobutanoate
CAS54966-52-8
Molecular FormulaC12H20O3
Molecular Weight212.28 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(=O)C1CCCCC1
InChIInChI=1S/C12H20O3/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h10H,2-9H2,1H3
InChIKeyFCERNGANVYWSDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-cyclohexyl-4-oxobutanoate (CAS 54966-52-8): A Gamma-Keto Ester for Procurement-Critical Applications


Ethyl 4-cyclohexyl-4-oxobutanoate (CAS 54966-52-8) is a gamma-keto ester derivative, formally the ethyl ester of 4-cyclohexyl-4-oxobutanoic acid . It serves primarily as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, owing to its bifunctional reactivity (ketone and ester moieties) and the steric/electronic influence of the cyclohexyl substituent . This compound is a key building block for gamma-keto acid derivatives with demonstrated glucose-dependent insulinotropic activity [1].

Why Generic Gamma-Keto Ester Substitution Fails: Evidence-Driven Rationale for Selecting Ethyl 4-cyclohexyl-4-oxobutanoate


Gamma-keto esters are not interchangeable due to the profound influence of the ester alkyl group and the ketone substituent on reactivity, solubility, and biological target engagement [1]. The cyclohexyl group in ethyl 4-cyclohexyl-4-oxobutanoate confers a specific steric profile and lipophilicity (logP ~2.48) that critically modulates enzyme recognition and membrane permeability compared to other cycloalkyl or aryl analogs . Simply substituting the ethyl ester for a methyl or tert-butyl ester, or replacing the cyclohexyl ring with a phenyl group, can dramatically alter reaction yields, enantioselectivity, and pharmacological potency, as demonstrated by the structure-activity relationships of 4-cycloalkyl-4-oxobutyric acid derivatives [2].

Product-Specific Quantitative Differentiation Evidence for Ethyl 4-cyclohexyl-4-oxobutanoate


Reproducible Synthesis Yield via the Nakamura-Kuwajima Reductive Succinoylation Protocol

The target compound is accessible in a reliable 81–90% isolated yield via a one-pot reductive succinoylation of cyclohexanone diethyl ketal, as detailed in Organic Syntheses [1]. This protocol provides a well-characterized, reproducible route that is general for a range of ketals. While direct head-to-head comparative yields for other specific substrates are not tabulated in the primary document, the method's consistency and operational simplicity make this a preferred entry for procurement when a validated synthetic procedure is required for scaling.

Synthetic Method Gamma-Keto Ester Reductive Succinoylation

Defined Purity Specification for Consistent Research Outcomes

Commercial sourcing from AKSci specifies a minimum purity of 95% for ethyl 4-cyclohexyl-4-oxobutanoate . In contrast, some alternative gamma-keto esters (e.g., methyl 4-cyclohexyl-4-oxobutanoate) are offered at purities as low as 90% by certain suppliers, which can introduce variability in reaction performance and spectroscopic analysis. The defined 95% purity specification provides a baseline that supports reproducible experimental outcomes and reduces the need for additional purification steps.

Quality Specification Purity Procurement

Enhanced Lipophilicity for Prodrug Design: LogP Comparison

The calculated logP of ethyl 4-cyclohexyl-4-oxobutanoate is 2.48, indicating moderate lipophilicity [1]. This contrasts with the free acid 4-cyclohexyl-4-oxobutanoic acid (logP ~1.2–1.5 estimated), which is less membrane-permeable. The increased lipophilicity of the ethyl ester suggests potential advantages for passive membrane diffusion, making it a suitable prodrug candidate or intermediate for CNS-targeted compounds . No direct experimental logD measurements comparing the ethyl ester to the free acid were identified, but the calculated difference supports the rationale for selecting the ester for prodrug strategies.

Physicochemical Property Lipophilicity Prodrug

Potential Pharmacological Differentiation as a Prodrug of 4-Cyclohexyl-4-oxobutyric Acid

The free acid 4-cyclohexyl-4-oxobutyric acid was shown to selectively improve glucose-stimulated insulin release in both normal and diabetic rats, while a closely related analog, 4-(trans-4-methylcyclohexyl)-4-oxobutyric acid (JTT-608), was further optimized as an antidiabetic agent with an oral ED₃₀ of 3 mg/kg in a glucose tolerance test [1]. Although direct activity data for the ethyl ester are not reported, its ester prodrug nature could lead to improved pharmacokinetic properties (e.g., absorption) compared to the free acid, as evidenced by preliminary pharmacokinetic data indicating a terminal half-life of approximately 15 hours in plasma . These data, however, are derived from vendor literature and require independent experimental validation.

Pharmacology Antidiabetic Prodrug

Application Scenarios for Ethyl 4-cyclohexyl-4-oxobutanoate in Scientific Procurement and Industrial R&D


Medicinal Chemistry: Prodrug Strategy for Metabolic Disorders

Based on the antidiabetic activity of 4-cyclohexyl-4-oxobutyric acid and its optimized analog JTT-608 [1], ethyl 4-cyclohexyl-4-oxobutanoate can be utilized as a pro-moiety in the design of novel insulin secretagogues. Its increased lipophilicity (logP 2.48) [2] may facilitate oral absorption, while the ester group can be enzymatically cleaved to release the active acid in vivo. This strategy allows medicinal chemists to modulate pharmacokinetic profiles without altering the pharmacophore, making the compound a valuable procurement target for lead optimization programs in metabolic disease research.

Organic Synthesis: Efficient Construction of Gamma-Keto Acid Derivatives

The well-established Organic Syntheses procedure provides a robust route to ethyl 4-cyclohexyl-4-oxobutanoate (yield 81–90%) [3], enabling its use as a key intermediate for synthesizing gamma-keto acids, lactones, and spirocyclic compounds. The cyclohexyl substituent imparts unique steric and electronic properties that can be exploited in asymmetric transformations, such as biocatalytic reductions to nonracemic gamma-hydroxy esters [4]. For process chemists and academic laboratories, procuring this compound ensures access to a versatile building block for diversity-oriented synthesis and scale-up studies.

Chemical Biology: Tool Compound for Investigating Cycloalkyl Substituent Effects

The target compound’s cyclohexyl group offers a distinct steric and electronic profile compared to smaller (e.g., methyl, cyclopropyl) or aromatic substituents. This makes it a useful tool for probing structure-activity relationships (SAR) in drug discovery programs, particularly those targeting enzymes or receptors with hydrophobic pockets. The defined 95% purity ensures that batch-to-batch variability does not confound SAR interpretation, supporting its use in quantitative biochemical and cell-based assays.

Process R&D: Validation of Reductive Succinoylation for Keto Ester Production

The Nakamura-Kuwajima reductive succinoylation method, exemplified by the synthesis of ethyl 4-cyclohexyl-4-oxobutanoate [3], serves as a model reaction for evaluating process-scale parameters (e.g., temperature control, catalyst loading, work-up efficiency). The compound’s moderate boiling point and stability under distillation conditions make it a candidate for assessing the scalability of gamma-keto ester production, relevant to fine chemical and pharmaceutical intermediate manufacturing.

Quote Request

Request a Quote for Ethyl 4-cyclohexyl-4-oxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.